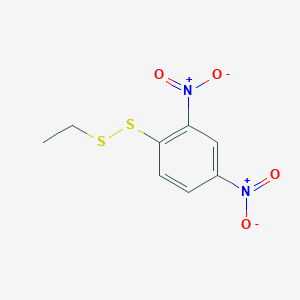

1-(Ethyldisulfanyl)-2,4-dinitrobenzene

Description

1-(Ethyldisulfanyl)-2,4-dinitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with two nitro groups at the 2- and 4-positions and an ethyldisulfanyl (-S-S-C₂H₅) group at the 1-position. The ethyldisulfanyl group introduces unique steric and electronic effects, distinguishing it from other nitroaromatic derivatives.

Properties

CAS No. |

22057-41-6 |

|---|---|

Molecular Formula |

C8H8N2O4S2 |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

1-(ethyldisulfanyl)-2,4-dinitrobenzene |

InChI |

InChI=1S/C8H8N2O4S2/c1-2-15-16-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3 |

InChI Key |

LHLFYBCYHUOWLD-UHFFFAOYSA-N |

SMILES |

CCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of disulfide, 2,4-dinitrophenyl ethyl typically involves the protection of cysteine residues using the 2,4-dinitrophenyl ethyl group. This protection is compatible with Boc chemistry and is fully orthogonal with other protecting groups such as S-Meb and S-Acm . The disulfide bond formation can be achieved through oxidative coupling of thiols using various oxidants, with molecular oxygen being a common choice due to its non-toxic and abundant nature .

Chemical Reactions Analysis

1-(Ethyldisulfanyl)-2,4-dinitrobenzene undergoes several types of chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides and sulfones.

Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Scientific Research Applications

1-(Ethyldisulfanyl)-2,4-dinitrobenzene is used in various scientific research applications, including:

Peptide and Protein Chemistry: It is used as a protecting group for cysteine residues during peptide synthesis.

Analytical Chemistry: The 2,4-dinitrophenyl group is used for the detection and quantification of aldehydes and ketones in analytical assays.

Bioconjugation: The compound is used in the modification and labeling of proteins and peptides for various biochemical studies.

Mechanism of Action

The mechanism of action of disulfide, 2,4-dinitrophenyl ethyl involves the formation and cleavage of disulfide bonds. The disulfide bond formation plays a crucial role in the folding and stabilization of proteins, while the cleavage of disulfide bonds can regulate protein function and activity. The 2,4-dinitrophenyl group can act as an electrophilic center, facilitating nucleophilic aromatic substitution reactions .

Comparison with Similar Compounds

Structural and Electronic Properties

Key Compounds:

1-[(2-Chlorocyclohexyl)selanyl]-2,4-dinitrobenzene Substituent: Selenyl (-Se-) group with a chlorocyclohexyl moiety. Features: Enhanced electrophilicity due to electron-withdrawing nitro groups; selenyl group may participate in redox reactions.

N-Methyl-2,4-dinitroaniline (CAS 2044-88-4) Substituent: Methylamino (-NHCH₃) group. Features: Nitro groups stabilize negative charge via resonance; methylamino group introduces basicity. Applications: Reference standard in pharmaceutical impurity profiling.

1-(cis-2′,6′-Dimethylpiperidin-1′-yl)-2,4-dinitrobenzene

- Substituent: Bulky dimethylpiperidinyl group.

- Features: Steric hindrance alters reactivity; acid-sensitive (trifluoroacetic acid induces ring opening).

- Structural Insight: Single-crystal X-ray studies reveal planar nitro groups and twisted substituent conformations.

Comparison Table:

*Calculated based on substituents and parent nitrobenzene framework.

Reactivity and Stability

- Nitro Group Reactivity: All compounds exhibit electrophilic aromatic substitution (e.g., nucleophilic attack at nitro positions) due to electron-withdrawing nitro groups. The ethyldisulfanyl group in 1-(Ethyldisulfanyl)-2,4-dinitrobenzene may further polarize the aromatic ring, enhancing reactivity compared to methylamino or piperidinyl derivatives .

- Acid Sensitivity : Unlike the dimethylpiperidinyl derivative, which undergoes acid-catalyzed ring opening , the ethyldisulfanyl group is expected to resist acid hydrolysis due to strong S-S bonds.

- Thermal Stability : Nitroaromatics generally decompose exothermically. The disulfanyl group may lower thermal stability compared to halogenated analogs (e.g., 2,4-dinitrochlorobenzene).

Spectroscopic and Analytical Behavior

- UV-Vis Spectroscopy : Substituents significantly alter absorption spectra. For example, the dimethylpiperidinyl derivative shows λmax shifts due to conjugation effects, while selenyl-containing compounds exhibit unique charge-transfer transitions .

- Chromatographic Retention : In reversed-phase chromatography, ethyldisulfanyl derivatives may display longer retention times than simpler nitroaromatics (e.g., 1,3-dinitrobenzene ) due to increased hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.